molecular formula C20H26N2O3S B2631713 3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE CAS No. 1428374-28-0

3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE

Cat. No.: B2631713
CAS No.: 1428374-28-0
M. Wt: 374.5
InChI Key: HNGIJOLONLHSNL-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is a complex organic compound that features a benzamide core with methoxy groups at the 3 and 4 positions, and a piperidine ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The piperidine ring is then synthesized and functionalized with the thiophene group through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The thiophene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the benzamide core would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups and the thiophene ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the piperidine and thiophene groups, making it less complex.

    Thiophene-substituted piperidines: Similar in structure but may lack the methoxy groups on the benzamide core.

Uniqueness

3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-17-6-5-16(14-18(17)25-2)20(23)21-9-12-22-10-7-15(8-11-22)19-4-3-13-26-19/h3-6,13-15H,7-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGIJOLONLHSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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